molecular formula C18H19ClN4O2 B5584468 4-(4-chlorobenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine

Cat. No.: B5584468
M. Wt: 358.8 g/mol
InChI Key: ZZHLKYUIJSQCHI-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C18H19ClN4O2 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1196536 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-chlorobenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring, chlorobenzyl, and nitrobenzylidene moieties, which may contribute to its biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20ClN3O2. The presence of chlorine and nitro groups in its structure is significant as these substituents can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit various antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with cell wall synthesis or protein production. The specific activity of this compound against different bacterial strains remains to be fully elucidated.

Compound Activity Target
This compoundAntimicrobialBacterial cell wall synthesis
ClozapineAntipsychoticDopamine receptors
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amineAntidepressantSerotonin receptors

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The nitro group in particular may play a role in enhancing cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways within microorganisms or cancer cells.
  • Receptor Interaction : It could bind to receptors that regulate cell proliferation and apoptosis, similar to other piperazine derivatives.

Case Studies and Research Findings

A study focusing on related compounds indicated that modifications in the piperazine ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups like nitro can enhance the compound's ability to interact with biological targets.

Example Study

In a comparative study of various piperazine derivatives:

  • Objective : To evaluate the antimicrobial efficacy of structurally similar compounds.
  • Findings : Compounds with chlorinated benzyl groups demonstrated increased binding affinity to bacterial proteins, suggesting enhanced antimicrobial properties.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-17-5-1-16(2-6-17)14-21-9-11-22(12-10-21)20-13-15-3-7-18(8-4-15)23(24)25/h1-8,13H,9-12,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLKYUIJSQCHI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.